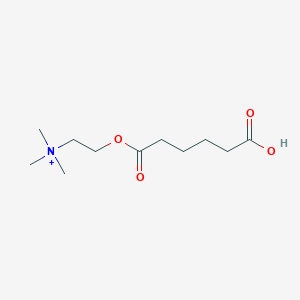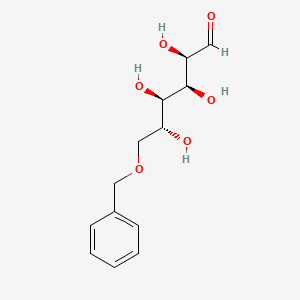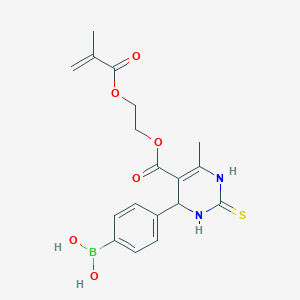
(4-(5-((2-(Methacryloyloxy)ethoxy)carbonyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(5-((2-(Methacryloyloxy)ethoxy)carbonyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl)phenyl)boronic acid is a complex organic compound that features a boronic acid group attached to a phenyl ring, which is further connected to a tetrahydropyrimidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5-((2-(Methacryloyloxy)ethoxy)carbonyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl)phenyl)boronic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
(4-(5-((2-(Methacryloyloxy)ethoxy)carbonyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The phenyl ring and tetrahydropyrimidine moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can introduce various functional groups onto the phenyl ring .
科学的研究の応用
Chemistry
In chemistry, (4-(5-((2-(Methacryloyloxy)ethoxy)carbonyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl)phenyl)boronic acid is used as a building block for synthesizing more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura coupling reactions, which are essential for constructing carbon-carbon bonds in organic synthesis .
Biology and Medicine
Its unique structure allows it to interact with biological targets, making it a candidate for designing inhibitors or modulators of specific enzymes or receptors .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile component in material science .
作用機序
The mechanism of action of (4-(5-((2-(Methacryloyloxy)ethoxy)carbonyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to modulate the activity of enzymes or receptors. The tetrahydropyrimidine moiety may also contribute to its binding affinity and specificity .
類似化合物との比較
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in organic synthesis.
4-Formylphenylboronic acid: Another boronic acid derivative with applications in medicinal chemistry.
3-Formylphenylboronic acid: Similar to 4-formylphenylboronic acid but with a different substitution pattern.
Uniqueness
(4-(5-((2-(Methacryloyloxy)ethoxy)carbonyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl)phenyl)boronic acid is unique due to its complex structure, which combines a boronic acid group with a methacryloyloxyethoxycarbonyl and tetrahydropyrimidine moiety.
特性
分子式 |
C18H21BN2O6S |
|---|---|
分子量 |
404.2 g/mol |
IUPAC名 |
[4-[6-methyl-5-[2-(2-methylprop-2-enoyloxy)ethoxycarbonyl]-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl]phenyl]boronic acid |
InChI |
InChI=1S/C18H21BN2O6S/c1-10(2)16(22)26-8-9-27-17(23)14-11(3)20-18(28)21-15(14)12-4-6-13(7-5-12)19(24)25/h4-7,15,24-25H,1,8-9H2,2-3H3,(H2,20,21,28) |
InChIキー |
KXZILUDIFLXJQG-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)OCCOC(=O)C(=C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


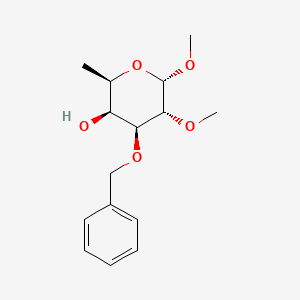
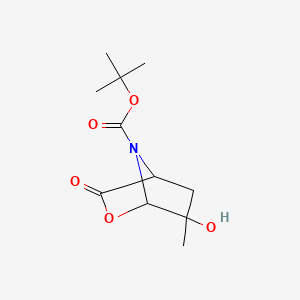
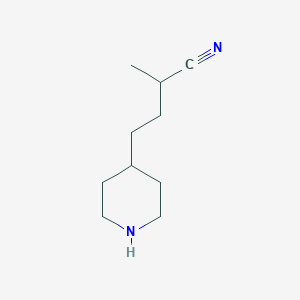
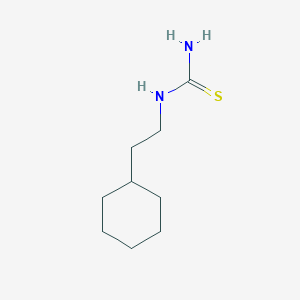



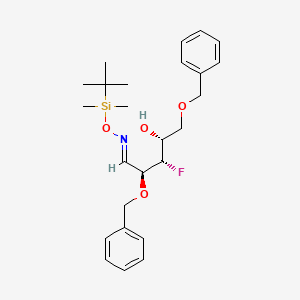

![4-[3-methyl-4-[(1E,3E,5E)-5-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]penta-1,3-dienyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B15205451.png)
